molecular formula C19H14BrNO2S B6429195 N-[(5-benzoylthiophen-2-yl)methyl]-4-bromobenzamide CAS No. 1705181-25-4

N-[(5-benzoylthiophen-2-yl)methyl]-4-bromobenzamide

Cat. No. B6429195
CAS RN: 1705181-25-4
M. Wt: 400.3 g/mol
InChI Key: QTTUVJHTRIANCN-UHFFFAOYSA-N
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Description

Benzamides are a class of compounds that contain a benzamide moiety, which is a benzene ring attached to an amide group . They are widely used in the pharmaceutical industry and serve as an intermediate product in the synthesis of therapeutic agents .


Synthesis Analysis

Benzamides can be synthesized through the direct condensation of carboxylic acids and amines under certain conditions . This process involves the reaction of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The molecular structure of benzamides can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, and NMR . These techniques can provide detailed information about the geometrical and vibrational properties of the molecule .


Chemical Reactions Analysis

Benzamides can undergo various chemical reactions. For example, they can react with phenyl isothiocyanate to yield a non-isolable intermediate potassium sulphide salt . This salt can then react in situ with phenacyl bromide to afford a benzamide derivative .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, the melting point can be determined experimentally . The solubility of the compound in various solvents can also be determined .

Scientific Research Applications

N-[(5-benzoylthiophen-2-yl)methyl]-4-bromobenzamide has been studied for its potential use in a variety of scientific research applications. It has been used as a model compound to study the reactivity of benzamides towards nucleophilic attack. It has also been studied for its ability to inhibit the growth of certain cancer cell lines. Additionally, it has been studied for its potential use as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of N-[(5-benzoylthiophen-2-yl)methyl]-4-bromobenzamide is still under investigation. However, it is believed to involve the inhibition of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes is thought to lead to the anti-inflammatory and antitumor effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the growth of certain cancer cell lines. Additionally, it has been shown to have anti-inflammatory effects, as well as antioxidant and antifungal activities.

Advantages and Limitations for Lab Experiments

The use of N-[(5-benzoylthiophen-2-yl)methyl]-4-bromobenzamide in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively stable. Additionally, it has a low toxicity profile and is relatively non-toxic. However, there are some limitations to its use in laboratory experiments. For example, it is not suitable for use in in vivo experiments due to its low solubility in aqueous solutions.

Future Directions

There are several potential future directions for research on N-[(5-benzoylthiophen-2-yl)methyl]-4-bromobenzamide. These include further investigation into its mechanism of action, as well as further studies on its potential use as an anti-inflammatory and antitumor agent. Additionally, further research could be conducted on its potential use as an antioxidant and antifungal agent. Additionally, further research could be conducted on its potential use in drug delivery systems. Finally, further research could be conducted on its potential use in the development of new therapeutic agents.

Synthesis Methods

N-[(5-benzoylthiophen-2-yl)methyl]-4-bromobenzamide can be synthesized by a three-step process. The first step involves the condensation of 5-benzoylthiophen-2-ylmethylchloride and 4-bromobenzonitrile to form the intermediate N-[(5-benzoylthiophen-2-yl)methyl]-4-bromobenzonitrile. The second step involves the reaction of the intermediate with an aqueous solution of sodium hydroxide to form the desired product, this compound. The third step involves purification of the product by recrystallization.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. It’s important to refer to the safety data sheet (SDS) for the compound for detailed information .

properties

IUPAC Name

N-[(5-benzoylthiophen-2-yl)methyl]-4-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrNO2S/c20-15-8-6-14(7-9-15)19(23)21-12-16-10-11-17(24-16)18(22)13-4-2-1-3-5-13/h1-11H,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTUVJHTRIANCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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